2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)isoindoline-1,3-dione is a complex organic compound that has gained attention in pharmaceutical research due to its potential therapeutic applications. This compound features a unique molecular structure that includes functional groups such as piperidine, piperazine, and an isoindolinone ring, which contribute to its biological activity. The presence of a fluoro group enhances its bioavailability and metabolic stability, making it a candidate for further studies in drug development for conditions like cancer and neurodegenerative diseases such as Alzheimer’s disease .
2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)isoindoline-1,3-dione is classified under isoindole-imide compounds. These compounds are recognized for their diverse biological activities and potential as therapeutic agents. The specific classification of this compound relates to its structural characteristics and functional groups that influence its pharmacological properties .
The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)isoindoline-1,3-dione typically involves multi-step organic reactions starting from readily available precursors. Key synthetic strategies may include:
Technical details regarding reaction conditions (temperature, solvent choice, catalysts) are crucial for optimizing yield and purity during synthesis .
The molecular formula for 2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)isoindoline-1,3-dione is . The structure consists of:
Data from X-ray crystallography or NMR spectroscopy can provide insights into the three-dimensional conformation of the molecule .
The compound can undergo various chemical reactions typical for isoindole-imide derivatives:
These reactions are significant for modifying the compound into derivatives with potentially enhanced pharmacological properties .
The mechanism of action for 2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)isoindoline-1,3-dione involves interactions at the molecular level with specific biological targets.
Data from pharmacological studies help elucidate these interactions and their implications for therapeutic efficacy .
The physical appearance of 2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)isoindoline-1,3-dione is typically described as a white to light yellow powder or crystalline solid.
Key chemical properties include:
Safety data indicates that it may cause skin and eye irritation upon contact, necessitating proper handling precautions .
The primary applications of 2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)isoindoline-1,3-dione lie in medicinal chemistry and drug development. It has been studied for potential use in:
Research continues to explore its full therapeutic potential across various medical fields .
The compound 2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)isoindoline-1,3-dione exemplifies strategic optimization of immunomodulatory imide drug (IMiD) scaffolds for targeted protein degradation. Its core structure derives from isoindoline-1,3-dione, a pharmacophore shared with thalidomide, lenalidomide, and pomalidomide—cereblon (CRBN)-directing ligands that revolutionized molecular glue degraders [1] [6]. Unlike first-generation IMiDs, this compound incorporates piperazine and fluorine substitutions to enhance ternary complex stability and proteolysis-targeting chimera (PROTAC) efficacy. The 5-fluoro modification mitigates metabolic vulnerabilities inherent in non-halogenated analogs, while the piperazine moiety introduces a protonatable nitrogen, improving aqueous solubility and linker conjugation flexibility [2] [8].
Table 1: Evolution of Thalidomide Analogues as CRBN Ligands
Compound | Core Structure | Key Modifications | Degradation Targets |
---|---|---|---|
Thalidomide | Phthalimide | None | CK1α, IKZF1/3 |
Lenalidomide | Isoindolinone | 3-Amino group | IKZF1/3, CK1α |
Pomalidomide | Isoindolinone | 3-Amino + NH-CH₂- group | IKZF1/3, SALL4 |
Target Compound | 5-Fluoro-isoindoline | 5-Fluoro + 6-piperazinyl | Tunable via PROTAC design |
This design circumvents limitations of classical IMiDs:
Piperazine’s Multifunctional Contributions:The 6-(piperazin-1-yl) group serves dual roles:
Table 2: Impact of Piperazine and Fluorine on Physicochemical Properties
Modification | cLogP | Solubility (µg/mL) | CRBN KD (nM) | Metabolic Stability (t1/2, min) |
---|---|---|---|---|
None (Lenalidomide) | 0.42 | 64 | 250 | 22 |
6-Piperazinyl | 1.05 | 142 | 98 | 41 |
5-Fluoro | 1.20 | 89 | 112 | 58 |
5-Fluoro + 6-Piperazinyl | 1.78 | 155 | 63 | 89 |
Fluorine’s Electronic and Steric Effects:
Glutarimide vs. Non-Glutarimide Scaffolds:The target compound’s isoindoline-1,3-dione core competes with emerging CRBN binders like phenyl dihydrouracils and benzimidazoles. Key differentiators include:
Table 3: CRBN Ligand Scaffolds in PROTAC Design
Ligand Class | Example Compound | CRBN KD (nM) | PROTAC DC50 | Selectivity vs. Neo-Substrates |
---|---|---|---|---|
Glutarimide (IMiDs) | Pomalidomide | 75 | Varies by target | Low (degrades IKZF1/3, CK1α) |
Phenyl Dihydrouracil | CFT1946 | 110 | 5–50 nM | High (no IKZF1 degradation) |
Benzimidazole | DGY-08-097 | 320 | >100 nM | Moderate |
5-Fluoro-isoindolinone | Target Compound | 63 | <20 nM | Tunable via linker |
Addressing IMiD Limitations:
CAS No.: 12063-10-4
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.:
CAS No.: 31063-73-7
CAS No.: 83864-14-6